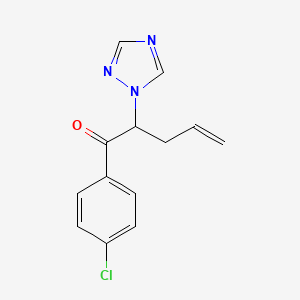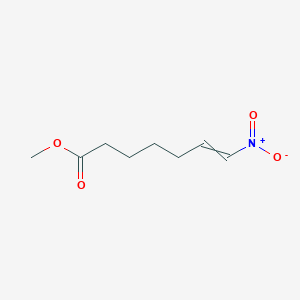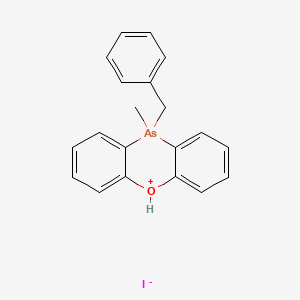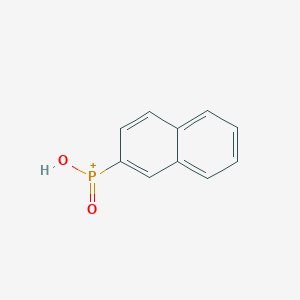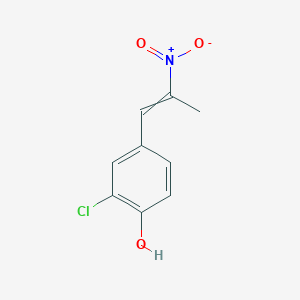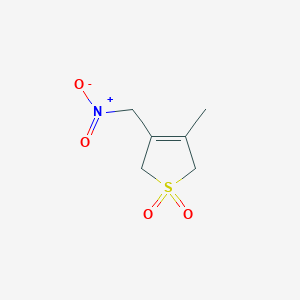
3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a nitromethyl group and a methyl group attached to the thiophene ring, along with a dione functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione can be achieved through various synthetic routes. One common method involves the nitration of a precursor thiophene compound. The reaction typically requires the use of nitric acid as the nitrating agent, and the process is carried out under controlled temperature and pressure conditions to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents, such as diluted nitric acid, can also be employed to minimize the generation of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methyl and nitromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of nitrothiophene derivatives.
Reduction: Formation of aminothiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the reagents used
Applications De Recherche Scientifique
3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-nitrophenol: A structurally similar compound with a nitro group attached to a phenol ring.
3-Methyl-4-nitrobenzoic acid: Contains a nitro group and a carboxylic acid group attached to a benzene ring.
4-Nitro-m-cresol: A nitro compound with a methyl group attached to a phenol ring
Uniqueness
3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its thiophene ring structure, which imparts distinct chemical and biological properties compared to other nitro compounds
Propriétés
Numéro CAS |
61639-97-2 |
|---|---|
Formule moléculaire |
C6H9NO4S |
Poids moléculaire |
191.21 g/mol |
Nom IUPAC |
3-methyl-4-(nitromethyl)-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H9NO4S/c1-5-3-12(10,11)4-6(5)2-7(8)9/h2-4H2,1H3 |
Clé InChI |
DQEIDQHQQSZLTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CS(=O)(=O)C1)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)

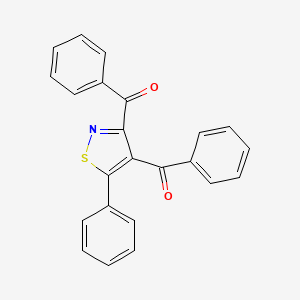
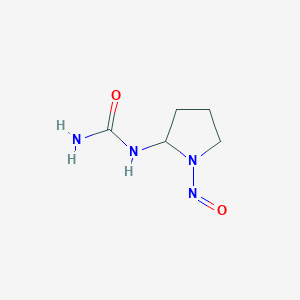

![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)
